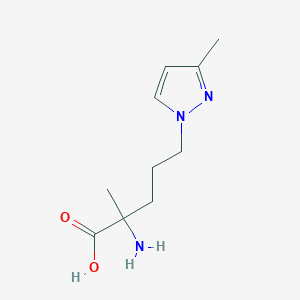

2-Amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoic acid

Description

2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid (CAS: 1341341-77-2) is a non-proteinogenic amino acid derivative featuring a branched pentanoic acid backbone. Its structure includes:

- A 3-methyl-1H-pyrazol-1-yl group at the 5-position, providing a heteroaromatic ring with hydrogen-bonding capabilities .

Pyrazole derivatives are known for bioherbicidal and pharmacological activities, suggesting this compound may serve as a precursor in agrochemical or therapeutic agents .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-amino-2-methyl-5-(3-methylpyrazol-1-yl)pentanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-8-4-7-13(12-8)6-3-5-10(2,11)9(14)15/h4,7H,3,5-6,11H2,1-2H3,(H,14,15) |

InChI Key |

VETWQGSUPSDMOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)CCCC(C)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced through reductive amination of the corresponding ketone or aldehyde.

Methylation: The methylation of the pyrazole ring can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized derivatives.

Reduction: Reduction reactions can reduce nitro groups to amino groups or other reduced derivatives.

Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas, tin chloride, and iron powder.

Substitution: Common reagents include halogens, alkyl halides, and sulfonating agents.

Major Products Formed:

Oxidation Products: Nitro derivatives, carboxylic acids, and amides.

Reduction Products: Amino derivatives, hydroxylamines, and hydrazines.

Substitution Products: Halogenated pyrazoles, alkylated pyrazoles, and sulfonated pyrazoles.

Scientific Research Applications

2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid has found applications in various scientific research areas:

Medicinal Chemistry: The compound has been studied for its potential antileishmanial and antimalarial activities. It has shown promising results in inhibiting the growth of Leishmania and Plasmodium species.

Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes.

Pathways Involved: The compound may interfere with metabolic pathways, signaling pathways, or gene expression, resulting in its biological effects.

Comparison with Similar Compounds

2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic Acid

- Structural Differences : Replaces the pyrazole ring with an imidazole (two adjacent nitrogen atoms instead of one).

- Functional Implications: Imidazole’s higher basicity (pKa ~7) compared to pyrazole (pKa ~2.5) alters solubility and ionization under physiological conditions.

2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic Acid

- Structural Differences: Shorter backbone (acetic acid vs. pentanoic acid), reducing lipophilicity.

- Functional Implications: The shorter chain may limit membrane permeability but improve renal clearance.

2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]-3-methylpentanoic Acid

- Structural Differences :

- 1,2,4-triazole ring replaces pyrazole, introducing an additional nitrogen atom.

- Pyridin-3-yl substitution adds a basic heterocycle.

- Functional Implications :

Comparative Data Table

Key Research Findings

Hydrogen Bonding and Crystallinity: The carboxylic acid and amino groups in 2-amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid enable strong hydrogen-bonding networks, as observed in pyrazole derivatives . This contrasts with imidazole analogs, where basic nitrogen atoms facilitate ionic interactions under acidic conditions .

Bioactivity: Pyrazole-containing compounds, such as those in , exhibit herbicidal activity, suggesting the target compound could be optimized for agricultural use.

Synthetic Accessibility : The compound’s synthesis likely follows routes similar to and , utilizing dioxane or aqueous NaOH for cyclization and hydrolysis steps .

Q & A

Q. Basic Analytical Techniques

- 1H/13C NMR : Confirm the presence of the pyrazole ring (δ 7.1–7.4 ppm for aromatic protons) and the α-methyl group (δ 1.2–1.6 ppm) .

- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Advanced Methods - X-ray Crystallography : Resolve stereochemistry at the α-carbon and confirm the spatial arrangement of the pyrazole moiety .

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/IPA mobile phase to determine enantiomeric excess .

What stability and storage conditions are critical for maintaining compound integrity?

Q. Basic Guidelines

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the carboxylic acid group .

- Degradation Risks : Prolonged exposure to moisture or light can lead to decarboxylation or pyrazole ring decomposition .

Advanced Mitigation Strategies - Lyophilization : Prepare stable lyophilized powders for long-term storage.

- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS analysis .

How can researchers evaluate the biological activity of this compound, and what contradictory findings exist?

Q. Basic Screening Protocols

- Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-negative/positive bacteria or protozoa (e.g., Leishmania spp.) .

Contradictory Data - Pyrazole derivatives show divergent activity depending on substitution patterns. For example, 4-chloro-pyrazole analogs exhibit antimalarial activity, while 3-methyl analogs may lack efficacy .

What computational and experimental strategies are used to study the mechanism of action?

Q. Basic Approaches

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to validate docking predictions .

Advanced Mechanistic Studies - Metabolic Profiling : Track compound metabolism in hepatocyte models using UPLC-QTOF-MS to identify active metabolites .

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. enzyme-knockout pathogens .

How can structural modifications enhance pharmacological properties?

Q. Basic SAR Insights

- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position increases metabolic stability .

- Amino Acid Backbone : Methylation at the α-carbon improves blood-brain barrier permeability .

Advanced Design Strategies - Prodrug Derivatives : Synthesize ester prodrugs (e.g., methyl esters) to enhance oral bioavailability .

- Peptide Conjugates : Link to cell-penetrating peptides (e.g., TAT) for targeted delivery .

How should researchers address discrepancies in analytical or biological data?

Q. Basic Troubleshooting

- NMR Purity vs. Bioactivity : If bioactivity is absent despite high NMR purity, check for trace solvents (e.g., DMSO) using GC-MS .

- Contradictory IC50 Values : Standardize assay conditions (e.g., ATP concentration in kinase assays) .

Advanced Resolution Methods - Cryo-EM Structural Analysis : Resolve compound-enzyme complexes to identify binding pose variations .

- Meta-Analysis : Compare datasets across multiple studies using cheminformatics tools (e.g., KNIME) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.